4-Methoxybenzoic Acid

Catalog No.
S538597
CAS No.
100-09-4
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzoic Acid

CAS Number

100-09-4

Product Name

4-Methoxybenzoic Acid

IUPAC Name

4-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N

SMILES

Array

solubility

0.53 mg/mL at 37 °C
soluble in boiling water, organic solvents
freely soluble (in ethanol)

Synonyms

4-methoxybenzoic acid

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 530 mg/l (at 37 °c)0.53 mg/ml at 37 °c0.53 mg/ml at 37 °csoluble in boiling water, organic solventsfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32742. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. It belongs to the ontological category of methoxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methoxybenzoic acid, also known as p-anisic acid, is a monofunctionalized aromatic carboxylic acid. It serves as a critical intermediate and building block in applications ranging from pharmaceuticals and cosmetics to high-performance polymers and liquid crystals. Its defining features—a carboxyl group for derivatization and a para-methoxy group—impart a specific combination of acidity, solubility, and thermal properties that are not directly interchangeable with other benzoic acid derivatives, making its selection a critical, performance-defining procurement decision.

Substituting 4-Methoxybenzoic acid with structurally similar compounds like benzoic acid or 4-hydroxybenzoic acid frequently leads to process failures or subpar product performance. The replacement of the methoxy group with a hydrogen (benzoic acid) or a hydroxyl group (4-hydroxybenzoic acid) fundamentally alters electronic effects, hydrogen bonding capabilities, and molecular packing. These changes manifest as significant, quantitatively distinct differences in acidity (pKa), melting point, and solubility, directly impacting reaction pH control, process temperatures, solvent selection, and suitability as a precursor in specialized applications like liquid crystal synthesis.

Modulated Acidity for Enhanced Reaction Control

4-Methoxybenzoic acid occupies a distinct and synthetically useful acidity window compared to its closest analogs. The electron-donating methoxy group makes it a weaker acid than benzoic acid (pKa 4.20), providing better control in reactions sensitive to stronger acids. Conversely, it is a stronger acid than 4-hydroxybenzoic acid (pKa ~4.58), a crucial difference for optimizing separations, salt formation, and catalysis where the acidity of a phenolic proton is undesirable.

Evidence DimensionAcid Dissociation Constant (pKa) in water
Target Compound DatapKa ≈ 4.47
Comparator Or BaselineBenzoic Acid: pKa ≈ 4.20 | 4-Hydroxybenzoic Acid: pKa ≈ 4.58
Quantified DifferenceApproximately 1.9x less acidic than Benzoic Acid; Approximately 1.3x more acidic than 4-Hydroxybenzoic Acid
ConditionsAqueous solution, 25°C

This specific pKa value allows for precise pH control in multi-step syntheses, preventing side reactions that may occur with the stronger benzoic acid or the weaker, dually-functional 4-hydroxybenzoic acid.

Distinct Thermal Profile for Optimized Melt Processing and Synthesis

The melting point of 4-Methoxybenzoic acid (~183°C) is significantly higher than that of benzoic acid (~122°C), necessitating different energy inputs and equipment for melt-phase reactions or purification via distillation. This higher thermal stability can be advantageous. However, it melts at a considerably lower temperature than 4-hydroxybenzoic acid (~215°C), offering a wider and more accessible processing window for applications like polymer synthesis, where avoiding the potential for decarboxylation or side reactions of the -OH group at very high temperatures is critical.

Evidence DimensionMelting Point (°C)
Target Compound Data182–185 °C
Comparator Or BaselineBenzoic Acid: 121–124 °C | 4-Hydroxybenzoic Acid: 213–217 °C
Quantified Difference~61°C higher than Benzoic Acid; ~32°C lower than 4-Hydroxybenzoic Acid
ConditionsStandard atmospheric pressure

This specific melting point dictates process energy requirements and makes it suitable for high-temperature applications where benzoic acid would be too volatile and 4-hydroxybenzoic acid may require excessively high, potentially degrading temperatures.

Essential Precursor for Thermotropic Liquid Crystal Synthesis

4-Alkoxybenzoic acids are a foundational class of molecules for creating thermotropic liquid crystals, as they form hydrogen-bonded dimers that self-assemble into ordered mesophases. 4-Methoxybenzoic acid is the first member of this homologous series. The length of the alkoxy chain is a critical design parameter that directly modulates phase transition temperatures and the stability of the nematic or smectic phases. Substitution with a hydroxyl group (4-hydroxybenzoic acid) breaks this essential alkoxy structural motif, disrupting the predictable self-assembly and phase behavior crucial for designing liquid crystal materials with specific operating temperature ranges.

Evidence DimensionSuitability as a calamitic (rod-like) liquid crystal precursor
Target Compound DataForms hydrogen-bonded dimers that exhibit predictable nematic and/or smectic phases as part of the 4-alkoxybenzoic acid series.
Comparator Or Baseline4-Hydroxybenzoic acid: Does not belong to the 4-alkoxybenzoic acid series; its additional hydrogen-bonding capacity via the phenolic -OH group alters intermolecular forces, making it an unsuitable direct substitute for predictable mesophase engineering.
Quantified DifferenceQualitative but fundamental: one enables systematic tuning of mesophase properties, the other does not.
ConditionsSynthesis of thermotropic liquid crystals via molecular self-assembly.

For any application requiring the design of liquid crystals, 4-methoxybenzoic acid provides a reliable and tunable structural core, whereas analogs lacking the alkoxy group are not viable precursors for this class of materials.

Precursor for Specialty Polymers and Resins

In polycondensation reactions, the defined melting point of 4-Methoxybenzoic acid allows for controlled melt processing at temperatures lower than those required for 4-hydroxybenzoic acid, reducing energy costs and thermal stress on the polymer backbone. Its monofunctional nature, unlike the difunctional -OH and -COOH groups of 4-hydroxybenzoic acid, ensures its role as a chain terminator or pendant group modifier, not a cross-linker, which is critical for controlling polymer properties like solubility and thermoplasticity.

Intermediate for pH-Sensitive Pharmaceutical Synthesis

The compound's pKa of ~4.47 makes it the preferred choice over benzoic acid (pKa ~4.20) in syntheses where a mildly acidic carboxyl group is required but where the stronger acidity of benzoic acid could cause undesired side reactions, such as the hydrolysis of acid-labile protecting groups.

Core Component in Liquid Crystal Display (LCD) and Optical Materials

As a foundational building block for a homologous series of 4-alkoxybenzoic acids, this compound is essential for the systematic design and synthesis of liquid crystals. The methoxy group enables predictable tuning of the nematic and smectic phase temperature ranges, a capability lost when substituting with non-alkoxy analogs.

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Solid
white crystals with practically no odou

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

276.5 °C

Heavy Atom Count

11

LogP

1.96
1.96 (LogP)
1.96

Appearance

Solid

Melting Point

185 °C

UNII

4SB6Y7DMM3

Related CAS

52509-81-6 (potassium)
536-45-8 (sodium)
73424-02-9 (copper+2)
536-45-8 (sodium anisate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 221 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 221 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 169 of 221 companies with hazard statement code(s):;
H302 (90.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1335-08-6
100-09-4

Wikipedia

P-Anisic_acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

General Manufacturing Information

Benzoic acid, 4-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystal

Tze Shyang Chia, Ching Kheng Quah
PMID: 28362293   DOI: 10.1107/S2052520616019405

Abstract

Isonicotinamide-4-methoxybenzoic acid co-crystal (1), C
H
N
O·C
H
O
, is formed through slow evaporation from methanol solution and it undergoes a first-order isosymmetry (monoclinic I2/a ↔ monoclinic I2/a) structural phase transition at T
= 142.5 (5) K, which has been confirmed by an abrupt jump of crystallographic interaxial angle β from variable-temperature single-crystal XRD and small heat hysteresis (6.25 K) in differential scanning calorimetry measurement. The three-dimensional X-ray crystal structures of (1) at the low-temperature phase (LTP) (100, 140 and 142 K) and the high-temperature phase (HTP) (143, 150, 200, 250 and 300 K) were solved and refined as a simple non-disordered model with final R[F
> 2σ(F
)] ≃ 0.05. The asymmetric unit of (1) consists of crystallographically independent 4-methoxybenzoic acid (A) and isonicotinamide (B) molecules in both enantiotropic phases. Molecule A adopts a `near-hydroxyl' conformation in which the hydroxyl and methoxy groups are positioned on the same side. Both `near-hydroxyl' and `near-carbonyl' molecular conformations possess minimum conformational energies with an energy difference of < 0.15 kJ mol
from a potential energy surface scan. In the crystal, molecules are joined into linear ABBA arrays by intermolecular N-H...O and O-H...N hydrogen bonds which were preserved in both phases. However, these ABBA arrays are displaced from planarity upon LTP-to-HTP transition and the changes in inter-array interactions are observed in two-dimensional fingerprint plots of their Hirshfeld surfaces. The PIXEL energies of each molecular pair in both phases were calculated to investigate the difference in intermolecular interaction energies before and after the displacement of ABBA arrays from planarity, which directly leads to the single-crystal-to-single-crystal phase transition of (1).


RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31362087   DOI: 10.1016/j.fct.2019.110704

Abstract




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